1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a unique combination of benzo[d][1,3]dioxole and pyrimidinyl-piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrimidinyl-Piperidine Intermediate: This involves the reaction of pyrimidine with piperidine under controlled conditions.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the pyrimidinyl-piperidine intermediate using urea as a coupling agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidinyl and piperidine moieties, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure conditions .
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules and materials used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea include:
Benzo[d][1,3]dioxole Derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar chemical properties.
Pyrimidinyl-Piperidine Compounds: These compounds contain the pyrimidinyl-piperidine structure and are studied for their biological activities.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to its individual components .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-18(22-14-2-3-15-16(10-14)26-12-25-15)21-11-13-4-8-23(9-5-13)17-19-6-1-7-20-17/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCWPYZHYXVWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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